ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-oxo-4H-chromene and 4,5-dimethylthiophene-3-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other chromene derivatives and thiophene carboxylates.
6-Chloro-4-oxo-4H-chromene derivatives: Known for their diverse biological activities.
Thiophene carboxylates:
Uniqueness
The uniqueness of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of chromene and thiophene moieties, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C19H16ClNO5S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO5S/c1-4-25-19(24)16-9(2)10(3)27-18(16)21-17(23)15-8-13(22)12-7-11(20)5-6-14(12)26-15/h5-8H,4H2,1-3H3,(H,21,23) |
InChI Key |
UEPOYFGWGJDSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.